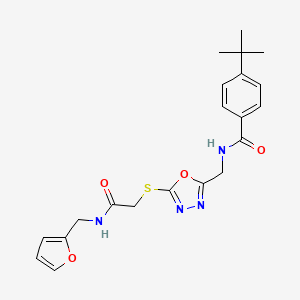

2,5-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

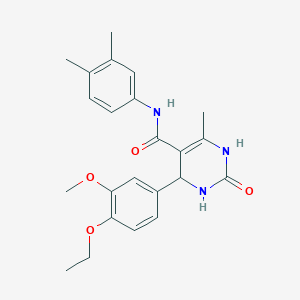

2,5-Dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a chemical compound with the molecular formula C15H13NO4S2. It has an average mass of 335.398 Da and a monoisotopic mass of 335.028595 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The compound contains two methyl groups attached to a benzene ring, which is also attached to a sulfonamide group. The sulfonamide group is connected to a 1,3-benzoxathiol-5-yl group, which contains an oxo group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 335.4 g/mol. The compound has a complexity of 530 and a topological polar surface area of 106 Ų .Scientific Research Applications

Photodynamic Therapy Applications

A significant application of benzenesulfonamide derivatives in scientific research is in photodynamic therapy (PDT) for cancer treatment. The study by Pişkin, Canpolat, and Öztürk (2020) introduced new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit high singlet oxygen quantum yields, making them potent Type II photosensitizers suitable for photodynamic therapy. Their properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, underline their potential for cancer treatment through PDT mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Molecular Docking Studies

Another notable application is in enzyme inhibition and molecular docking studies, where benzenesulfonamide derivatives serve as inhibitors for various enzymes. Alyar et al. (2019) synthesized new Schiff bases from sulfamethoxazole and sulfisoxazole, demonstrating their inhibitory effects on cholesterol esterase, tyrosinase, and α-amylase activities. These findings are crucial for understanding enzyme mechanisms and designing inhibitors for therapeutic purposes (Alyar et al., 2019).

Antibacterial and Antifungal Activities

Compounds containing benzenesulfonamide moieties have been evaluated for their antibacterial and antifungal activities. Ghorab et al. (2017) synthesized 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives and tested them against various Gram-positive and Gram-negative bacteria, as well as fungi. Some compounds showed higher activity compared to reference drugs, indicating their potential as antimicrobial agents (Ghorab et al., 2017).

Synthesis and Chemical Properties

The synthesis and characterization of new structural isomers of dimethylbenzenesulfonamide compounds have also been explored. Rublova et al. (2017) synthesized two new sterically hindered isomeric forms, revealing their structural characteristics and potential for further chemical applications through X-ray diffraction and ab initio quantum-chemical calculations (Rublova et al., 2017).

Properties

IUPAC Name |

2,5-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4S2/c1-9-3-4-10(2)14(7-9)22(18,19)16-11-5-6-12-13(8-11)21-15(17)20-12/h3-8,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIFVFDGLMVEPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

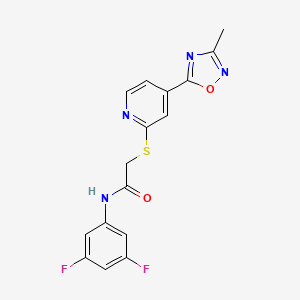

![Tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2674458.png)

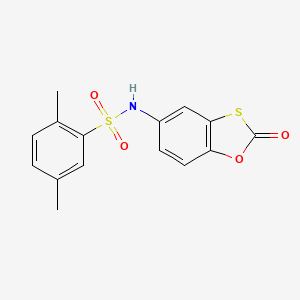

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2674461.png)

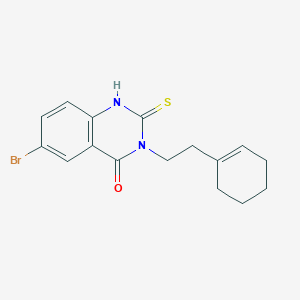

![5-Chloro-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2674470.png)

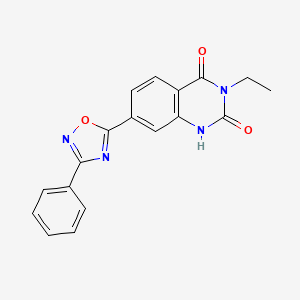

![N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2674471.png)

![N-(3-fluorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2674473.png)